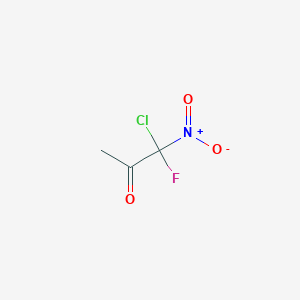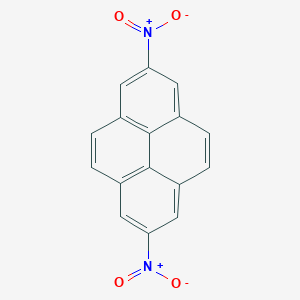
Pyrene, 2,7-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrene, 2,7-dinitro- is a chemical compound that belongs to the nitroaromatic family. It is a yellow crystalline solid that is used in various research applications due to its unique properties. Pyrene, 2,7-dinitro- is a highly reactive compound that is widely used in the field of organic synthesis and biochemistry.
Mechanism Of Action
The mechanism of action of Pyrene, 2,7-dinitro- is not well understood. However, it is believed that the compound interacts with biological molecules through intercalation and hydrogen bonding. Pyrene, 2,7-dinitro- has a planar structure that allows it to insert itself between the base pairs of DNA. This intercalation can cause changes in the structure and function of DNA. Pyrene, 2,7-dinitro- can also form hydrogen bonds with biological molecules, which can affect their activity.
Biochemical And Physiological Effects
Pyrene, 2,7-dinitro- has been shown to have various biochemical and physiological effects. The compound has been found to be toxic to some cell lines, and it can induce DNA damage and apoptosis. Pyrene, 2,7-dinitro- has also been shown to inhibit the activity of some enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, Pyrene, 2,7-dinitro- has been shown to have antioxidant properties, which can protect cells from oxidative stress.
Advantages And Limitations For Lab Experiments
One of the advantages of Pyrene, 2,7-dinitro- is its high fluorescence intensity, which makes it an excellent fluorescent probe for imaging applications. Additionally, Pyrene, 2,7-dinitro- is a highly reactive compound that can be used to modify biological molecules. However, Pyrene, 2,7-dinitro- is also highly toxic to some cell lines, which can limit its use in certain experiments. The compound is also highly reactive, which can make it difficult to control its interactions with biological molecules.
Future Directions
There are several future directions for Pyrene, 2,7-dinitro-. One area of research is the development of biosensors for the detection of various analytes. Pyrene, 2,7-dinitro- can be used to develop biosensors that are highly sensitive and selective. Another area of research is the study of the mechanism of action of Pyrene, 2,7-dinitro-. Understanding the interactions between Pyrene, 2,7-dinitro- and biological molecules can provide insights into the structure and function of these molecules. Additionally, Pyrene, 2,7-dinitro- can be used to develop new drugs for the treatment of various diseases.
Synthesis Methods
Pyrene, 2,7-dinitro- can be synthesized through several methods. The most common method is the nitration of pyrene using a mixture of nitric and sulfuric acids. The reaction is highly exothermic and requires careful control of the reaction conditions. The yield of Pyrene, 2,7-dinitro- is typically high using this method, and the purity of the compound can be improved through recrystallization.
Scientific Research Applications
Pyrene, 2,7-dinitro- has various research applications, including the synthesis of fluorescent dyes, the study of DNA intercalation, and the development of biosensors. Pyrene, 2,7-dinitro- is a highly fluorescent compound that can be used to label proteins and nucleic acids. This labeling can be used to study the localization and movement of these molecules in cells. Pyrene, 2,7-dinitro- can also intercalate into DNA, which can be used to study the structure and function of DNA. Additionally, Pyrene, 2,7-dinitro- can be used to develop biosensors for the detection of various analytes.
properties
CAS RN |
117929-15-4 |
|---|---|
Product Name |
Pyrene, 2,7-dinitro- |
Molecular Formula |
C16H8N2O4 |
Molecular Weight |
292.24 g/mol |
IUPAC Name |
2,7-dinitropyrene |
InChI |
InChI=1S/C16H8N2O4/c19-17(20)13-5-9-1-2-10-6-14(18(21)22)8-12-4-3-11(7-13)15(9)16(10)12/h1-8H |
InChI Key |
UTESMPAHZRAKMZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)[N+](=O)[O-])[N+](=O)[O-] |
Other CAS RN |
117929-15-4 |
synonyms |
2,7-DINITROPYRENE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



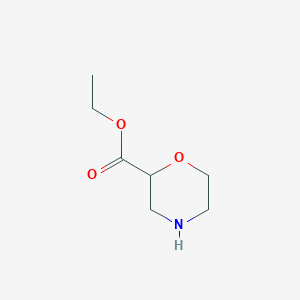

![(S)-2-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B44949.png)
![4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B44953.png)
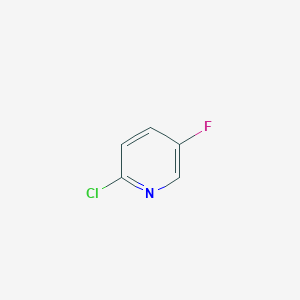
![1,3-Dimethylfuro[3,4-c]pyridine](/img/structure/B44962.png)
![(1R,2R,3R,5S)-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B44963.png)
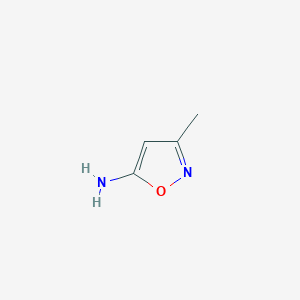
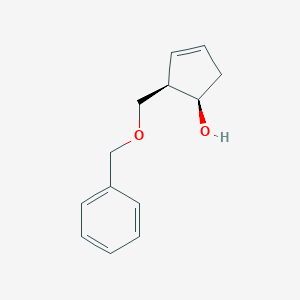
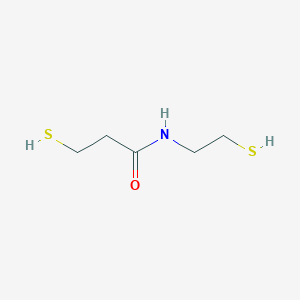
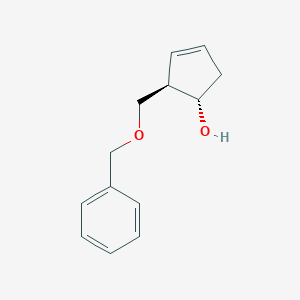
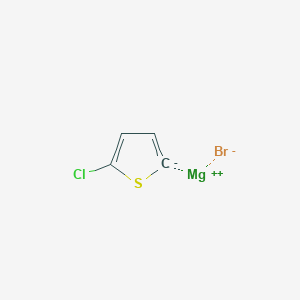
![(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid](/img/structure/B44977.png)
